molecular formula C19H16Cl2N6O B284395 7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B284395
M. Wt: 415.3 g/mol
InChI Key: ALDCDHBHEPLCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the class of pyrimidine derivatives, which have been found to exhibit a wide range of biological activities. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research on this compound will be discussed in

Mechanism of Action

The mechanism of action of 7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, it has been suggested that this compound may exert its effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, this compound may interact with various proteins, including kinases and transcription factors, to regulate gene expression and cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit inflammation. In neurological research, this compound has been found to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments include its high potency and specificity, as well as its ability to modulate various signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide include further studies to elucidate its mechanism of action, potential side effects, and therapeutic potential in various diseases. Additionally, future studies could explore the use of this compound in combination with other drugs or therapies to enhance its efficacy. Finally, further research could also focus on the development of new synthesis methods to improve the yield and purity of this compound.

Synthesis Methods

The synthesis of 7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 3,4-dichloroaniline, 2-methylaniline, and 5-methyl-1H-tetrazole with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. The product is then purified through recrystallization. This method has been optimized to yield a high purity product in good yields.

Scientific Research Applications

7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation. In neurological research, this compound has been found to have neuroprotective effects and improve cognitive function.

Properties

Molecular Formula

C19H16Cl2N6O

Molecular Weight

415.3 g/mol

IUPAC Name

7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H16Cl2N6O/c1-10-5-3-4-6-15(10)23-18(28)16-11(2)22-19-24-25-26-27(19)17(16)12-7-8-13(20)14(21)9-12/h3-9,17H,1-2H3,(H,23,28)(H,22,24,26)

InChI Key

ALDCDHBHEPLCET-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC(=C(C=C4)Cl)Cl)C

SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC(=C(C=C4)Cl)Cl)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NN=NN3C2C4=CC(=C(C=C4)Cl)Cl)C

Origin of Product

United States

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